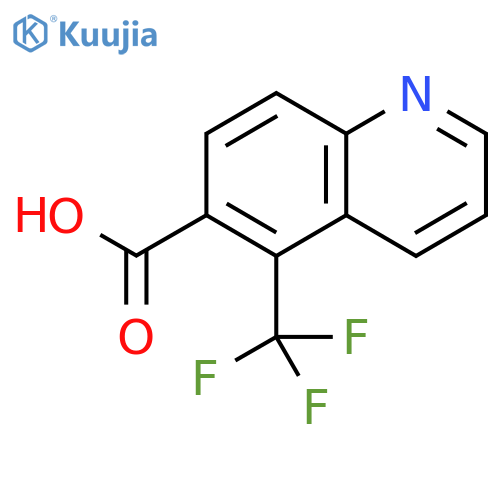

Cas no 2703752-33-2 (5-(Trifluoromethyl)quinoline-6-carboxylic acid)

2703752-33-2 structure

商品名:5-(Trifluoromethyl)quinoline-6-carboxylic acid

5-(Trifluoromethyl)quinoline-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(trifluoromethyl)quinoline-6-carboxylic acid

- E73781

- BS-47425

- 2703752-33-2

- 5-(Trifluoromethyl)quinoline-6-carboxylic acid

-

- インチ: 1S/C11H6F3NO2/c12-11(13,14)9-6-2-1-5-15-8(6)4-3-7(9)10(16)17/h1-5H,(H,16,17)

- InChIKey: GMROQCFIKOCMMX-UHFFFAOYSA-N

- ほほえんだ: C(C1=C(C=CC2N=CC=CC1=2)C(=O)O)(F)(F)F

計算された属性

- せいみつぶんしりょう: 241.03506292g/mol

- どういたいしつりょう: 241.03506292g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

5-(Trifluoromethyl)quinoline-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01XCAJ-250mg |

5-(Trifluoromethyl)quinoline-6-carboxylic acid |

2703752-33-2 | 95% | 250mg |

$647.00 | 2024-05-08 | |

| eNovation Chemicals LLC | Y1229355-1g |

5-(trifluoromethyl)quinoline-6-carboxylic acid |

2703752-33-2 | 95% | 1g |

$1650 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1229355-1g |

5-(trifluoromethyl)quinoline-6-carboxylic acid |

2703752-33-2 | 95% | 1g |

$1650 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1229355-1g |

5-(Trifluoromethyl)quinoline-6-carboxylic acid |

2703752-33-2 | 95% | 1g |

$1840 | 2024-06-03 | |

| 1PlusChem | 1P01XCAJ-100mg |

5-(Trifluoromethyl)quinoline-6-carboxylic acid |

2703752-33-2 | 95% | 100mg |

$433.00 | 2024-05-08 | |

| Aaron | AR01XCIV-100mg |

5-(Trifluoromethyl)quinoline-6-carboxylic acid |

2703752-33-2 | 95% | 100mg |

$498.00 | 2025-02-12 | |

| Aaron | AR01XCIV-250mg |

5-(Trifluoromethyl)quinoline-6-carboxylic acid |

2703752-33-2 | 95% | 250mg |

$746.00 | 2025-02-12 |

5-(Trifluoromethyl)quinoline-6-carboxylic acid 関連文献

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

2703752-33-2 (5-(Trifluoromethyl)quinoline-6-carboxylic acid) 関連製品

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 307-59-5(perfluorododecane)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量